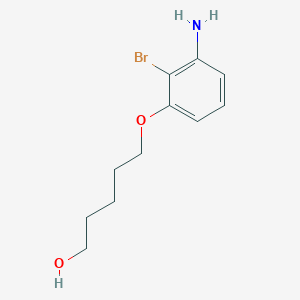
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a specialized organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid typically involves the reaction of perfluorooctanol with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The perfluorooctyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of perfluorinated compounds on biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic tools.
Industry
In industry, this compound can be used in the production of specialized materials, such as coatings, surfactants, and polymers. Its perfluorinated group imparts unique properties, such as hydrophobicity and chemical resistance, making it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorooctyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonic acid: A similar compound with a butenoic acid backbone but lacking the perfluorooctyl group.
Isocrotonic acid: Another isomer of butenoic acid with different structural properties.
3-Butenoic acid: A related compound with a different position of the double bond.
Uniqueness
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is unique due to the presence of the perfluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high chemical resistance, hydrophobicity, and stability under harsh conditions.
Eigenschaften
| 229957-05-5 | |
Molekularformel |
C12H3F17O4 |
Molekulargewicht |
534.12 g/mol |
IUPAC-Name |
(Z)-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31)/b2-1- |
InChI-Schlüssel |
BUEDFFYOKTZGSS-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O |
Kanonische SMILES |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


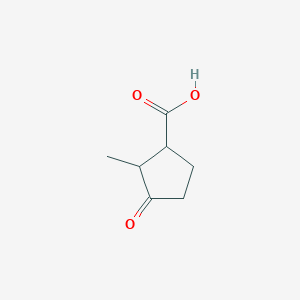

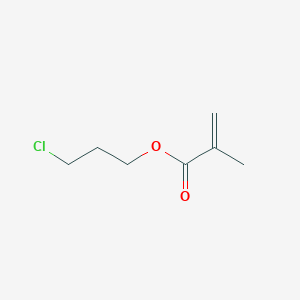
![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
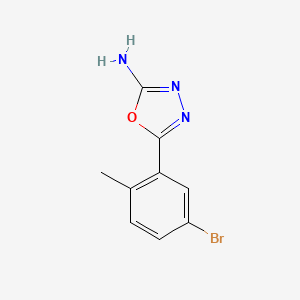
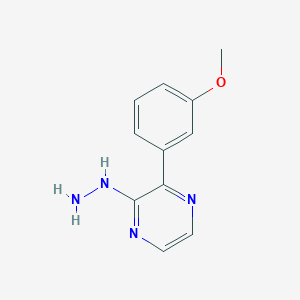
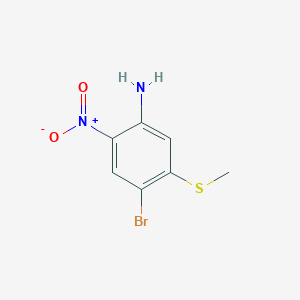

![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
